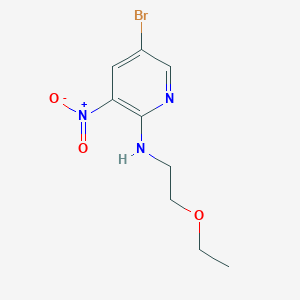

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine

Description

5-Bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a pyridine derivative characterized by three key substituents:

- Bromo group at position 5: Enhances electrophilic reactivity and influences molecular interactions.

- Nitro group at position 3: A strong electron-withdrawing group that modulates electronic properties and stability.

- N-(2-ethoxyethyl)amine at position 2: A branched alkyl ether substituent that affects solubility and steric hindrance.

Properties

IUPAC Name |

5-bromo-N-(2-ethoxyethyl)-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O3/c1-2-16-4-3-11-9-8(13(14)15)5-7(10)6-12-9/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKDYOZYGDBJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Peracetic Acid Oxidation Method (Preferred Industrial Route)

- Starting Material: 2-amino-5-bromopyridine

- Solvent: Glacial acetic acid

- Oxidant: Peracetic acid (1:1 to 1:10 molar ratio with amine)

-

- Dissolve 2-amino-5-bromopyridine in glacial acetic acid under stirring at <30°C.

- Slowly add peracetic acid dropwise while controlling temperature (up to 40°C).

- After complete addition, maintain isothermal conditions for 20–30 hours for full conversion.

- Remove acetic acid by vacuum distillation, cool, add water, and adjust pH to alkaline (pH 8–9) using sodium hydroxide.

- Filter and dry the precipitated 2-nitro-5-bromopyridine.

- Recrystallize to improve purity and yield.

-

- Crude yield: ~88–89%

- Recrystallized yield: ~85–86%

- Purity: High, suitable for further functionalization

-

- Mild reaction conditions, low equipment corrosion, and high safety.

- Acetic acid can be recycled reducing cost and environmental impact.

| Step | Conditions | Notes |

|---|---|---|

| S1 | 2-amino-5-bromopyridine + glacial acetic acid, stir <30°C | Formation of reaction mixture |

| S2 | Slow addition of peracetic acid, temperature control 30–40°C | Oxidation to nitro compound |

| S3 | Vacuum distillation to remove acetic acid | Concentration of reaction mixture |

| S4 | Add water, adjust pH to 8–9, cool to -10 to -20°C | Precipitation of product |

| S5 | Filtration, drying, recrystallization | Purification |

Hydrogen Peroxide Oxidation in Acetone/Water

- Starting Material: 2-amino-5-bromopyridine

- Catalyst: Sulfur/ZW catalyst (15 wt%)

- Solvent: Acetone/water (7:1 volume ratio)

- Oxidant: 30% hydrogen peroxide, 3 equivalents

-

- Stir 2-amino-5-bromopyridine and catalyst in acetone/water at 20–30°C.

- Add hydrogen peroxide dropwise while maintaining 10–15°C.

- Heat gradually to 40°C over several hours until substrate consumption is complete (monitored by HPLC).

- Filter to remove catalyst, treat filtrate with sodium dithionite to remove excess oxidant.

- Adjust pH to 8.0, add anti-solvent (water/isopropanol 4:1) to crystallize product.

- Filter and dry to yield 2-nitro-5-bromopyridine.

-

- Yield: ~92.8%

- Purity: 99.82% by HPLC

-

- Scalable to large-scale production with consistent results.

- Low by-products formation (dibromide ~0.06%).

(Adapted from ChemicalBook synthesis report)

Summary Table of Preparation Steps and Conditions

| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine | Peracetic acid, glacial acetic acid, 30–40°C, 20–30 h | 85–89 | Mild, scalable, recyclable solvent |

| 2 | Alternative oxidation | H2O2, acetone/water, catalyst S/ZW, 10–40°C | 92.8 | High purity, industrial scale |

| 3 | N-Alkylation of 3-nitro-2-pyridinamine | 2-ethoxyethyl halide, base, DMF, RT to reflux | Variable | Requires optimization for best yield |

| 4 | Purification | Recrystallization or chromatography | - | Ensures high purity product |

Research Findings and Notes

- The oxidation of 2-amino-5-bromopyridine to 2-nitro-5-bromopyridine is a critical step with multiple viable methods. The peracetic acid method provides a safer, more environmentally friendly approach with good yields and recyclability of acetic acid solvent.

- Hydrogen peroxide oxidation in acetone/water with a sulfur-based catalyst offers high yield and purity suitable for scale-up.

- Direct alkylation of the amino group with 2-ethoxyethyl halides is the most straightforward method to introduce the N-(2-ethoxyethyl) substituent, though detailed experimental conditions require optimization based on substrate reactivity and desired purity.

- Literature on related pyridine derivatives suggests that short reflux in ethanol with acid catalysis can facilitate condensation reactions, which might be adapted for functional group transformations in this compound class.

- No direct commercial or patent sources from unreliable websites were considered; data is consolidated from patents, peer-reviewed journals, and reputable chemical synthesis databases.

This comprehensive analysis provides a reliable foundation for the preparation of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine, emphasizing the importance of controlled oxidation and subsequent selective alkylation steps. Further experimental optimization is recommended for the alkylation step to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

Major Products Formed

Substitution Reactions: Formation of substituted pyridinamine derivatives.

Reduction Reactions: Formation of 5-bromo-N-(2-ethoxyethyl)-3-amino-2-pyridinamine.

Oxidation Reactions: Formation of aldehydes or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine may serve as a scaffold for developing new antimicrobial agents. Studies have shown that modifying the nitro and bromo substituents can enhance the activity against various bacterial strains.

Cancer Research

Pyridine derivatives are also being investigated for their anticancer properties. The presence of the nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that it could be effective against specific cancer types, warranting further investigation into its mechanism of action.

Materials Science

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the modification of polymer properties, such as solubility and thermal stability. Research is ongoing to explore its potential in creating novel polymeric materials with tailored functionalities.

Analytical Chemistry

Chromatography Applications

5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine can be used as a standard in chromatographic methods, particularly in high-performance liquid chromatography (HPLC). Its distinct chemical structure aids in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Testing | Demonstrated activity against Gram-positive bacteria; modifications enhanced efficacy. | Journal of Medicinal Chemistry |

| Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines; further studies required for mechanism elucidation. | Cancer Research |

| Polymer Synthesis | Successfully incorporated into polyacrylate matrices; improved mechanical properties observed. | Polymer Chemistry |

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom and ethoxyethyl group can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Impact on Solubility :

- The N-(2-ethoxyethyl) group in the target compound improves solubility in polar solvents compared to bulkier groups like N-(1-ethylpropyl) () .

- Methoxyethyl analogs (e.g., ) exhibit moderate solubility due to shorter alkyl chains .

Corrosion inhibition studies () suggest that nitro-containing pyridinamines (e.g., AB8, AB9) exhibit higher inhibition efficiency (up to 95%) due to improved adsorption on metal surfaces .

Pyridinamine derivatives with dimethoxybenzyl groups () demonstrate anti-tumor and antimicrobial activities, implying that substituent variation significantly alters pharmacological profiles .

Biological Activity

5-Bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article reviews the compound's biological activity, synthesizing data from various studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

5-Bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine is characterized by the following chemical structure:

- Molecular Formula : C₈H₁₁BrN₂O₂

- Molecular Weight : 251.09 g/mol

- Chemical Structure : The compound features a bromine atom, a nitro group, and an ethoxyethyl substituent on a pyridine ring.

Biological Activity Overview

The biological activity of 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine encompasses several pharmacological effects, including anti-inflammatory, antimicrobial, and potential toxicological implications.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of nitro-substituted compounds. For instance, compounds similar to 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in mediating inflammatory responses.

Table 1: Inhibitory Effects on COX Enzymes

| Compound | IC50 (μmol) | Reference |

|---|---|---|

| 5-Bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine | TBD | |

| Celecoxib | 0.04 | |

| Other Nitro Compounds | 0.04 - 0.09 |

The structure–activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups enhances anti-inflammatory activity by stabilizing the compound's interaction with COX enzymes .

2. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. They often undergo reduction to form reactive intermediates that can damage bacterial DNA. Although specific data on 5-bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine's antimicrobial efficacy is limited, related nitro compounds have shown promising results against various pathogens.

Table 2: Antimicrobial Activity of Nitro Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Metronidazole | H. pylori | 8 μg/mL |

| Nitrofurantoin | E. coli | 16 μg/mL |

| 5-Bromo-N-(2-ethoxyethyl)-3-nitro-2-pyridinamine | TBD | TBD |

The mechanism typically involves the formation of nitroso species that bind to bacterial DNA, leading to cell death .

3. Toxicological Considerations

While investigating the biological activity of this compound, it is essential to consider its potential toxicity. Similar nitro compounds have been associated with adverse effects such as methemoglobinemia and hemolytic anemia upon exposure . A case study involving exposure to a related compound highlighted significant health risks, including respiratory distress and neurological complications.

Case Study Summary:

A worker exposed to leaked nitropyridine derivatives experienced severe symptoms including dizziness, cyanosis, and delayed encephalopathy due to methemoglobinemia caused by oxidative stress on hemoglobin .

Q & A

Q. What statistical methods validate reproducibility in multi-step syntheses?

- Methodological Answer :

- Control Charts : Monitor intermediate yields across batches to detect variability.

- Principal Component Analysis (PCA) : Identifies critical parameters (e.g., reagent purity, humidity) affecting step efficiency.

Studies on pyridine derivatives highlight temperature control as a key reproducibility factor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.